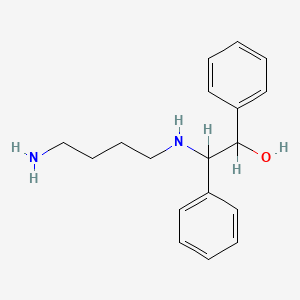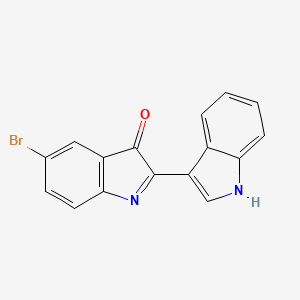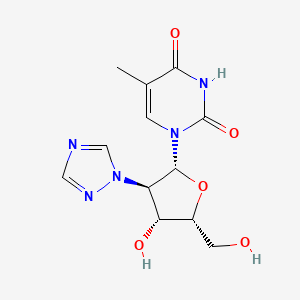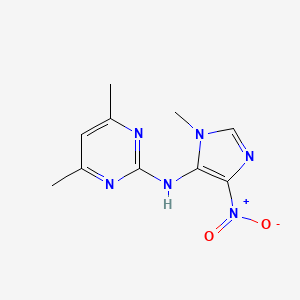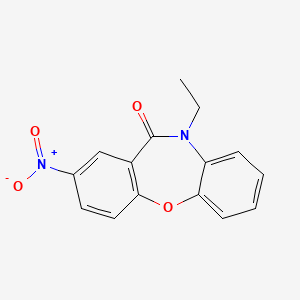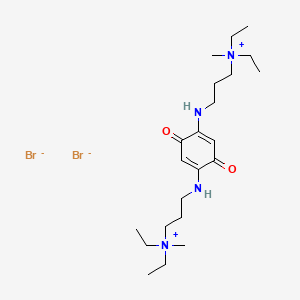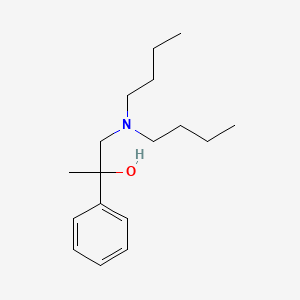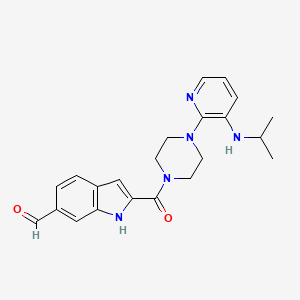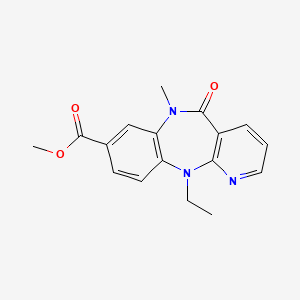
Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of bromine and trifluoromethyl groups in the structure suggests potential reactivity and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with the selection of appropriate starting materials, such as 2-bromoethanol and alpha,alpha,alpha-trifluoro-o-toluidine.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods:
- Industrial production may involve continuous flow reactors and optimized reaction conditions to scale up the synthesis process efficiently. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- The major products depend on the specific reactions and reagents used. For example, nucleophilic substitution can yield azides, nitriles, or thiols.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound can be used as a building block in organic synthesis to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology:
- It may be studied for its biological activity, including potential antimicrobial, antifungal, or anticancer properties.
Medicine:
- Research may focus on its potential as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds.
Industry:
- The compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials.
Mecanismo De Acción
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application and biological target. For example, if used as an antimicrobial agent, it may inhibit essential enzymes or disrupt cell membranes.
Comparación Con Compuestos Similares
- Urea, 1-(2-chloroethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-iodoethyl)-3-(alpha,alpha,alpha-trifluoro-o-tolyl)-
- Urea, 1-(2-bromoethyl)-3-(alpha,alpha,alpha-trifluoro-p-tolyl)-
Uniqueness:
- The presence of the bromine atom and the trifluoromethyl group in the ortho position of the tolyl ring may impart unique reactivity and properties compared to its analogs.
Propiedades
Número CAS |
102434-37-7 |
|---|---|
Fórmula molecular |
C10H10BrF3N2O |
Peso molecular |
311.10 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-[2-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C10H10BrF3N2O/c11-5-6-15-9(17)16-8-4-2-1-3-7(8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) |
Clave InChI |
CZRXJQKEIFLDHC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


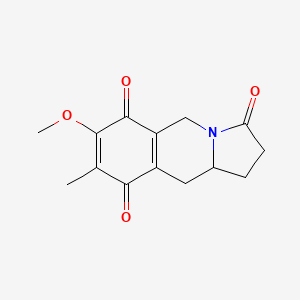
![4-[(5-Methyl-[1,2,4]triazino[5,6-b]indol-3-yl)amino]butan-2-ol](/img/structure/B12799241.png)


